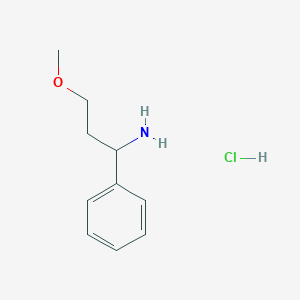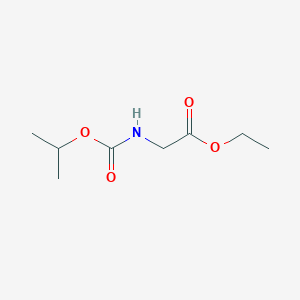![molecular formula C11H12N4O B14016539 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one CAS No. 6939-52-2](/img/structure/B14016539.png)
6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a 4-methylphenylamino group at the 4th position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one typically involves the reaction of 4-methylphenylamine with a suitable pyrimidine precursor. One common method involves the condensation of 4-methylphenylamine with 2,4-dichloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The amino group at the 6th position can undergo oxidation to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The amino and 4-methylphenylamino groups allow the compound to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-Amino-2-methylpyrimidine: Similar structure but lacks the 4-methylphenylamino group.
6-Amino-2-methylpyrimidin-4-one: Similar structure but lacks the 4-methylphenylamino group.
4-Methylphenylamino-2-pyrimidinone: Similar structure but lacks the amino group at the 6th position.
Uniqueness: The presence of both the amino group at the 6th position and the 4-methylphenylamino group at the 4th position makes 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one unique. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
6939-52-2 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC 名称 |
6-amino-4-(4-methylanilino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-10-6-9(12)14-11(16)15-10/h2-6H,1H3,(H4,12,13,14,15,16) |
InChI 键 |
QHVASESOLHYAET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
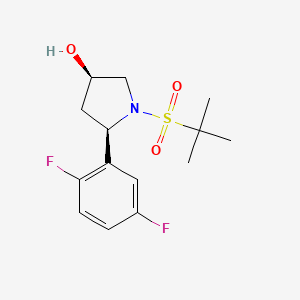
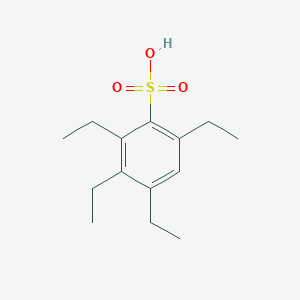

![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
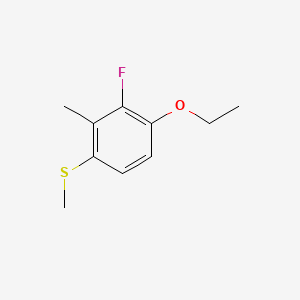
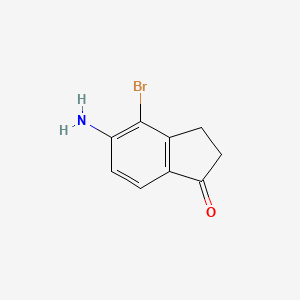
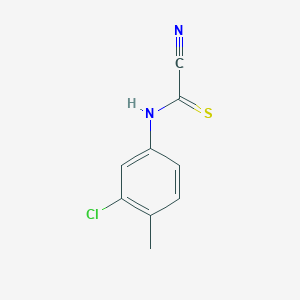
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
